1H-indazole-3,5-dicarboxylic acid
Description
1H-Indazole-3,5-dicarboxylic acid (CAS: 885520-06-9) is a heterocyclic aromatic compound featuring an indazole core substituted with two carboxylic acid groups at the 3- and 5-positions. Indazole derivatives are notable for their pharmacological and material science applications, including roles in coordination polymers and metal-organic frameworks (MOFs) due to their dual carboxylate functionality and nitrogen-rich heterocyclic structure .
Properties
IUPAC Name |
1H-indazole-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-6-5(3-4)7(9(14)15)11-10-6/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBMCHGLKYEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299998 | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-06-9 | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with hydrazine, followed by oxidation. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Pharmaceutical Development
1H-Indazole-3,5-dicarboxylic acid and its derivatives have been investigated for their potential as therapeutic agents. Notably:
- Anti-inflammatory Agents : Research has shown that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases .
- Cancer Therapy : Compounds derived from this compound have been evaluated for their efficacy against various cancer cell lines. For example, a study identified potent inhibitors of the Bcr-Abl kinase, a target in leukemia treatment, with some compounds showing IC50 values comparable to established therapies like Imatinib .
Case Study: Bcr-Abl Inhibition
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 89 | 0.014 | Bcr-Abl WT |
| Compound 90 | 0.45 | Bcr-Abl T315I |
Biochemical Research
The compound serves as a valuable tool in enzyme inhibition studies. For instance:
- Enzyme Inhibitors : Various derivatives have been synthesized to explore their effects on enzymes involved in cancer progression. Some compounds demonstrated selective inhibition of kinases such as CHK1 and CDK2, which are critical in cell cycle regulation .
Case Study: Kinase Inhibition
| Compound | IC50 (nM) | Kinase Target |
|---|---|---|
| Compound 93 | 8.3 | HL60 Cell Line |
| Compound 119 | 20 | ERK 1/2 |
Analytical Chemistry
In analytical chemistry, this compound is utilized for synthesizing derivatives that serve as standards in various analytical methods. This enhances the accuracy of chemical analyses in laboratories.
Agricultural Chemistry
The compound is being explored for its potential applications in agrochemicals:
- Pest Control : Research is focused on developing new agrochemicals based on this compound to improve pest control methods while being environmentally friendly .
Material Science
Researchers are investigating the properties of this compound for creating novel materials:
Mechanism of Action
The mechanism of action of 1H-indazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole Derivatives
1H-Indazole-3,4-Dicarboxylic Acid (CAS: 393553-44-1)
- Structural Difference : Carboxylic acid groups at positions 3 and 4 instead of 3 and 3.
- Properties: The proximity of the carboxyl groups in the 3,4-positions may reduce steric flexibility compared to the 3,5-substituted analog.
- Applications : Primarily explored in small-molecule drug design due to its constrained geometry.
4,5,6,7-Tetrahydro-3-oxo-2H-Indazole-5,5-Dicarboxylic Acid (CAS: 108131-97-1)
- Structural Difference : A partially saturated indazole ring with a ketone group at position 3 and two carboxylic acids at position 4.
- Properties : Reduced aromaticity alters electronic properties, decreasing π-π stacking interactions critical for MOF stability. The ketone group introduces additional hydrogen-bonding capability .
Pyrazole and Imidazole Analogs
1H-Pyrazole-3,5-Dicarboxylic Acid
- Structural Difference : Pyrazole core (five-membered ring with two adjacent nitrogen atoms) vs. indazole’s fused benzene-pyrazole system.
- Properties : Pyrazole’s smaller ring size and lack of fused aromaticity reduce thermal stability in coordination polymers. Lanthanide complexes with pyrazole-3,5-dicarboxylates exhibit lower decomposition temperatures (~250°C) compared to indazole analogs .
- Applications : Used in luminescent materials but less frequently in high-temperature MOFs.
1H-Imidazole-4,5-Dicarboxylic Acid (CAS: 2181837-52-3)
- Structural Difference : Imidazole core with nitrogen atoms at positions 1 and 3; carboxyl groups at 4 and 5.
- Properties : The imidazole ring’s dual nitrogen sites enhance metal coordination versatility. However, the absence of a fused benzene ring reduces rigidity, affecting porosity in MOFs .
- Applications : Promising in proton-conductive materials due to imidazole’s proton-exchange capacity.
Non-Indazole Aromatic Dicarboxylic Acids
Furan-2,5-Dicarboxylic Acid (FDCA, CAS: 3238-40-2)
- Structural Difference : Furan ring (oxygen-containing heterocycle) vs. indazole’s nitrogen-rich system.
- Properties : FDCA’s linear geometry and bio-based origin make it a sustainable alternative to terephthalic acid in polyesters. However, its lower thermal stability (~300°C decomposition) limits high-temperature applications compared to indazole derivatives .
- Applications: Industrial-scale production of biodegradable plastics like polyethylene furanoate (PEF).
Glyoxaline-4,5-Dicarboxylic Acid (Histidine Derivative)
- Structural Difference : Glyoxaline (imidazole) core with alkyl substituents (e.g., methyl, ethyl).
- Properties : Substituents increase steric hindrance, reducing metal-binding efficiency. Melting points range from 265°C to 281°C, lower than indazole-3,5-dicarboxylic acid’s derivatives .
- Applications : Primarily in biochemical studies rather than materials.
Key Data Tables
Table 1: Structural and Thermal Comparison
| Compound | Core Structure | Carboxyl Positions | Thermal Stability (°C) | Key Application |
|---|---|---|---|---|
| 1H-Indazole-3,5-dicarboxylic acid | Indazole | 3, 5 | >300 | MOFs, Pharmaceuticals |
| 1H-Pyrazole-3,5-dicarboxylic acid | Pyrazole | 3, 5 | ~250 | Luminescent materials |
| FDCA | Furan | 2, 5 | ~300 | Biodegradable plastics |
| 1H-Imidazole-4,5-dicarboxylic acid | Imidazole | 4, 5 | 270–300 | Proton conductors |
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C₉H₅N₂O₄ | 205.15 | 885520-06-9 |
| FDCA | C₆H₄O₅ | 156.09 | 3238-40-2 |
| 1H-Pyrazole-3,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.10 | N/A |
Biological Activity
1H-Indazole-3,5-dicarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticandidal, antitumor, and cardiovascular effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indazole family of compounds, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of carboxylic acid functional groups at positions 3 and 5 enhances its solubility and reactivity, making it a versatile scaffold for drug development.
Anticandidal Activity
Recent studies have highlighted the potential of indazole derivatives, including this compound, in combating fungal infections, particularly those caused by Candida species.
Table 1: Anticandidal Activity of Indazole Derivatives
| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |
|---|---|---|
| This compound | TBD | TBD |
| 3-phenyl-1H-indazole (10g) | 3.807 | 15.227 |
| 2b | 0.1 | 1.0 |
In a study evaluating various indazole derivatives, compounds with carboxylic acid substitutions demonstrated significant activity against C. albicans and C. glabrata, suggesting that structural modifications can enhance efficacy against resistant strains .
Antitumor Activity
The antitumor potential of indazole derivatives has been extensively researched. A recent investigation into the activity of this compound revealed promising results against several cancer cell lines.
Table 2: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | TBD |
| 6o (related derivative) | K562 | 5.15 |
| Control (Doxorubicin) | K562 | 0.05 |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle regulation through interactions with Bcl2 family proteins and the p53/MDM2 axis.
Cardiovascular Effects
Indazole derivatives have also shown efficacy in cardiovascular disease models. For instance, certain derivatives act as Rho kinase inhibitors, which can attenuate vascular smooth muscle cell hypertrophy and inflammation associated with hypertension.
Case Study: Rho Kinase Inhibition
In experimental models, treatment with indazole derivatives reduced oxidative stress markers and improved endothelial function . This suggests that compounds like this compound may offer therapeutic benefits in managing cardiovascular diseases through their anti-inflammatory properties.
Q & A
Q. What are the optimal synthetic routes for 1H-indazole-3,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions of hydrazine derivatives with dicarbonyl precursors. Key factors affecting yield and purity include:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO or NMP) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature Control: Reflux conditions (e.g., 80–120°C) are critical for achieving complete cyclization, as evidenced by similar indazole derivatives synthesized under prolonged heating .
- Purification: Recrystallization using ethanol/water mixtures (1:1 v/v) is effective for isolating high-purity crystals, as demonstrated for structurally related pyrazole-dicarboxylic acids .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure and purity of synthesized this compound?
Methodological Answer:
- 1H/13C NMR:
- The indazole proton (N-H) typically appears as a broad singlet at δ 10–12 ppm. The two carboxylic acid protons resonate as singlets near δ 13 ppm, as observed in analogous pyrazole-dicarboxylic acids .
- Carbons adjacent to nitrogen (C3 and C5) show deshielding (δ 145–155 ppm) due to electron withdrawal by the carboxylic groups .
- FT-IR:
Critical Note: Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed shifts) may arise from intermolecular hydrogen bonding, requiring single-crystal XRD validation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound derivatives?
Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution crystallographic refinement to resolve ambiguities in bond lengths/angles. For example, discrepancies in hydrogen bonding networks (predicted vs. observed) can be minimized by iterative refinement cycles .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O-H···O/N) to validate computational models. For instance, close contacts (<2.5 Å) between carboxylic O and indazole N atoms explain deviations in DFT-optimized geometries .
Case Study: A 4-bromo-phenyl indazole derivative showed a 0.05 Å deviation in C=O bond lengths between DFT and XRD data, attributed to crystal packing forces .
Q. How do different synthetic approaches impact the coordination geometry and thermal stability of lanthanide-based MOFs incorporating this compound?
Methodological Answer:
- Hydrothermal vs. Solvothermal Synthesis:
- Hydrothermal methods (aqueous, 150°C) favor 1D chains due to rapid nucleation, while solvothermal conditions (DMF, 120°C) yield 3D frameworks with higher porosity .
- Thermal Stability: TGA reveals that 3D MOFs retain structural integrity up to 300°C, whereas 1D chains decompose at 200–250°C, as seen in lanthanide-pyrazole-dicarboxylate systems .
Q. What experimental approaches are recommended for analyzing the proton conductivity of this compound in metal-organic frameworks (MOFs)?
Methodological Answer:
- Impedance Spectroscopy: Measure conductivity under controlled humidity (30–90% RH) to assess proton transport pathways. For example, MOFs with interconnected H-bond networks (e.g., imidazole-dicarboxylate analogs) exhibit σ > 10⁻³ S/cm at 80°C .
- Structural Tuning: Introduce hydrophilic co-ligands (e.g., bipyridine) to enhance water retention and stabilize H-bond networks, as demonstrated in pyridine-dicarboxylate MOFs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
